molecular formula C11H14N4 B1499334 (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile CAS No. 1057682-03-7

(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

Cat. No.: B1499334
CAS No.: 1057682-03-7
M. Wt: 202.26 g/mol
InChI Key: USAKGOYBWIQOPV-VIFPVBQESA-N
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Description

(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile: is a chemical compound that belongs to the class of nicotinonitriles It features a piperazine ring substituted with a methyl group at the 3-position and a nicotinonitrile moiety at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as 3-methylpiperazine and nicotinonitrile.

  • Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and solvents to ensure the formation of the desired product.

  • Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors and automated systems to ensure consistency and efficiency. The process may also include quality control measures to ensure the purity and potency of the final product.

Chemical Reactions Analysis

(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile: has several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It serves as a tool in biological studies to understand molecular interactions and pathways.

  • Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.

  • Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile: can be compared with other similar compounds, such as:

  • 6-(4-Methylpiperazin-1-yl)nicotinonitrile

  • 6-(3-ethylpiperazin-1-yl)nicotinonitrile

  • 6-(3-methylpiperazin-1-yl)pyridine

These compounds share structural similarities but differ in the position or nature of the substituents on the piperazine ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

6-[(3S)-3-methylpiperazin-1-yl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-9-8-15(5-4-13-9)11-3-2-10(6-12)7-14-11/h2-3,7,9,13H,4-5,8H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAKGOYBWIQOPV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657807
Record name 6-[(3S)-3-Methylpiperazin-1-yl]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057682-03-7
Record name 6-[(3S)-3-Methylpiperazin-1-yl]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was synthesized from 2-methyl-piperazine and 6-chloronicotinonitrile as described for example 39 step 1 (90 mg, yield 45%). 1H NMR (400 MHz, CDCl3) δ 8.44 (d, J=2.0 Hz, 1H), 7.79 (dd, J=9.2 Hz, J=2.4 Hz, 1H), 6.89 (d, J=9.2 Hz, 1H), 4.24 (t, J=10.2 Hz, 2H), 2.94-2.87 (m, 1H), 2.86-2.77 (m, 1H), 2.63-2.55 (m, 2H), 2.45-2.41 (m, 1H), 0.99 (d, J=6.1 Hz, 3H)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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